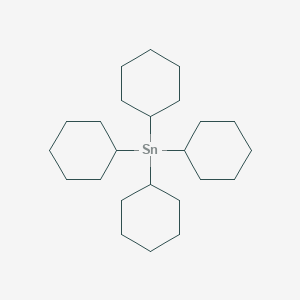
硒化钴
描述
Cobalt selenide is an inorganic compound with the chemical formula CoSe It is known for its unique properties and potential applications in various fields, including energy storage, catalysis, and electronics The mineral form of cobalt selenide is called freboldite
科学研究应用
Chemistry
Cobalt selenide is used as a catalyst in various chemical reactions, including water electrolysis and hydrogen evolution reactions. Its catalytic properties are enhanced when doped with other elements like silver or combined with other materials such as tin selenide .
Biology and Medicine
In the field of biology and medicine, cobalt selenide nanoparticles are explored for their potential use in drug delivery systems and as contrast agents in imaging techniques. Their unique magnetic properties make them suitable for magnetic resonance imaging (MRI) applications.
Industry
Cobalt selenide is used in the production of dye-sensitized solar cells and as an anode material in sodium-ion batteries. Its ability to undergo reversible electrochemical reactions makes it a promising candidate for energy storage applications .
作用机制
Target of Action
Cobalt selenide primarily targets the electrochemical reactions in energy storage systems . It plays a significant role in enhancing the reaction kinetics of supercapacitors and lithium-sulfur batteries .
Mode of Action
Cobalt selenide interacts with its targets by presenting a typical Faraday charge storage mechanism . A common defect type, vacancy defects, can eliminate the limitations of intrinsic chemical and structural characteristics, thereby improving the reaction kinetics of the electrode .
Biochemical Pathways
Cobalt selenide affects the electrochemical pathways in energy storage systems. The adjustment of vacancy concentrations in the material can regulate the adsorption site and ion valence state, enhancing the adsorption capacity and redox activity of ions . This also leads to significant improvement of vacancy modification on the surface reaction kinetics of electrode materials .
Result of Action
The result of cobalt selenide’s action is an enhancement of the performance of energy storage systems. For instance, a nickel cobalt selenide electrode with optimal vacancy concentrations has the highest specific capacity of 310.8 mA h g −1 at 1 A g −1 . Moreover, cobalt selenide materials mixed with tin selenide can be used as electrodes in dye-sensitized solar cells .
Action Environment
The action, efficacy, and stability of cobalt selenide can be influenced by environmental factors. For example, the synthesis environment can affect the structure and performance of cobalt selenide . Additionally, the pH of the solution during the electrodeposition reaction of cobalt(II) acetate and sodium selenite can affect the ratio of cobalt and selenium in the compound .
生化分析
Biochemical Properties
Cobalt Selenide has been found to interact with various biomolecules in the context of energy conversion processes. For instance, it has been used as a cocatalyst to decorate visible light photocatalysts, establishing intense surface contact with substrates for the photocatalytic water oxidation reaction . Specific interactions with enzymes or proteins have not been extensively reported in the literature.
Cellular Effects
Most of the research has focused on its physical properties and applications in energy storage and conversion
Molecular Mechanism
The molecular mechanism of action of Cobalt Selenide is primarily understood in the context of its role as a catalyst in energy conversion processes. It has been shown to improve the photocatalytic water oxidation activity due to its lower anionic electronegativity, which leads to dense adhesion and enables fast interfacial charge transfer for the water oxidation reaction
Temporal Effects in Laboratory Settings
Cobalt Selenide has been synthesized via various methods, including hydrothermal and selenization processes . Its stability and degradation over time in laboratory settings have been studied in the context of these synthesis methods and its applications in energy storage and conversion . Long-term effects on cellular function observed in in vitro or in vivo studies have not been reported.
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions
-
Chemical Precipitation: : Cobalt selenide can be synthesized by reacting cobalt salts with selenide sources in aqueous solutions. For example, cobalt selenite can be placed in a 10% sodium hydroxide solution, stirred, and then added drop by drop into a 10% sodium hydroxide solution of sodium thiosulfate. The reaction mixture is then filtered, washed with water and 5% hydrochloric acid, and dried to obtain cobalt selenide .
-
Electrodeposition: : Another method involves the electrodeposition of cobalt selenide from a solution containing cobalt(II) acetate and sodium selenite. The pH of the solution is maintained at 3.5 to achieve a stoichiometric ratio of cobalt to selenium close to 1:1 .
Industrial Production Methods
Industrial production of cobalt selenide typically involves high-temperature solid-state reactions or solvothermal methods. These methods allow for the precise control of the stoichiometry and morphology of the resulting cobalt selenide, which is crucial for its application in various technologies.
化学反应分析
Types of Reactions
Oxidation: Cobalt selenide can undergo oxidation reactions, forming cobalt oxide and selenium dioxide as major products.
Reduction: Reduction of cobalt selenide can lead to the formation of elemental cobalt and selenium.
Substitution: Cobalt selenide can participate in substitution reactions where selenium atoms are replaced by other chalcogen atoms like sulfur or tellurium.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents.
Substitution Reagents: Sulfur or tellurium sources in appropriate solvents.
相似化合物的比较
Similar Compounds
Trogtalite (CoSe2): Another cobalt selenide compound with a different stoichiometry and crystal structure.
Bornhardtite (Co2+Co3+2Se4): A mixed-valence cobalt selenide with unique magnetic properties.
Uniqueness
Cobalt selenide (CoSe) is unique due to its specific stoichiometry and crystal structure, which impart distinct electronic and magnetic properties. Compared to other cobalt selenides like trogtalite and bornhardtite, CoSe exhibits different catalytic and electrochemical behaviors, making it suitable for specific applications in catalysis and energy storage .
属性
IUPAC Name |
selanylidenecobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYIMIJFGKEJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoSe | |
| Record name | cobalt(II) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cobalt(II)_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061652 | |
| Record name | Cobalt(II) selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307-99-9 | |
| Record name | Cobalt selenide (CoSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1307-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt selenide (CoSe) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001307999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt selenide (CoSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt(II) selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and structure of cobalt selenide?
A1: Cobalt selenide doesn't have a single, fixed molecular formula. Its composition varies depending on the synthesis conditions, leading to different stoichiometries, including CoSe, CoSe2, Co9Se8, and Co3Se4. [, , , , ] Structurally, cobalt selenide can exist in various crystalline phases, with orthorhombic and cubic forms being commonly reported. [, , , ]
Q2: What spectroscopic techniques are used to characterize cobalt selenide?
A2: Researchers utilize a variety of spectroscopic methods to characterize cobalt selenide. These include X-ray diffraction (XRD) to determine crystal structure and phase purity, scanning electron microscopy (SEM) for morphological analysis, energy-dispersive X-ray spectroscopy (EDX) for elemental composition, X-ray photoelectron spectroscopy (XPS) to probe the chemical states and surface composition, and UV-visible spectroscopy to assess optical properties like band gap. [, , , , , , , , ]
Q3: How does the synthesis method impact the properties of cobalt selenide?
A3: The chosen synthesis route significantly influences cobalt selenide's properties. For instance, electrodeposition can yield Se-rich CoSe thin films with a hexagonal structure, [] while hydrothermal methods can produce various morphologies like nanowires, nanosheets, and hierarchical structures. [, , , ] The synthesis temperature also plays a crucial role, impacting crystallite size and morphology. [, ]
Q4: What are the stability concerns associated with cobalt selenide?
A4: One concern is the potential oxidation of cobalt selenide surfaces, as observed through XPS analysis, which can lead to the formation of selenium dioxide. [] This oxidation can affect the material's long-term performance in applications like electrocatalysis.
Q5: What are the notable catalytic applications of cobalt selenide?
A5: Cobalt selenide demonstrates promising electrocatalytic activity in various reactions. It has been explored as a catalyst for the oxygen evolution reaction (OER), hydrogen evolution reaction (HER), and oxygen reduction reaction (ORR). [, , , , , ] Additionally, it exhibits peroxidase-like activity, enabling applications in biosensing, such as uric acid detection. []
Q6: How does the incorporation of a nickel buffer layer enhance the catalytic performance of cobalt selenide in water splitting?
A6: The nickel buffer layer, introduced between copper foam and cobalt selenide (Cuf@Ni-CoSe2), facilitates electron transfer from the substrate to the active material surface without compromising conductivity. [] This enhanced electron flow boosts the efficiency and activity of the cobalt selenide catalyst in both the oxygen and hydrogen evolution reactions. []
Q7: How does doping affect the catalytic activity of cobalt selenide?
A7: Doping cobalt selenide with other elements can significantly alter its catalytic properties. For example, copper doping, coupled with selenium vacancies, can enhance the electron transfer within the material and modulate the electronic structure of active sites, leading to improved selectivity and activity for nitrate reduction to ammonia. []
Q8: Have there been any computational studies on cobalt selenide's catalytic activity?
A8: Yes, density functional theory (DFT) calculations have been employed to investigate the electrocatalytic mechanism of cobalt selenide. [, , ] These studies help elucidate the reaction pathways, identify active sites, and predict the overpotentials required for various electrochemical reactions.
Q9: How does the morphology of cobalt selenide influence its performance in sodium-ion batteries?
A9: The morphology of cobalt selenide significantly affects its performance as an anode material in sodium-ion batteries. [, , ] For example, hollow cobalt selenide microspheres exhibit better rate performance than their cobalt oxide counterparts due to improved ion diffusion. [] Similarly, yolk–shell structured cobalt selenide-carbon composites with tailored shell thicknesses demonstrate superior sodium storage properties owing to their large surface area and short ion diffusion distances. []
Q10: What strategies are employed to improve the stability of cobalt selenide-based materials?
A10: Researchers employ various strategies to enhance cobalt selenide stability. One approach involves coating the material with a carbon shell, which not only improves conductivity but also protects the active material from degradation. [] Another strategy is to design hierarchical structures or incorporate cobalt selenide into a conductive matrix, which can buffer volume changes during cycling and enhance structural integrity. [, ]
Q11: Are there any alternative materials being explored for applications where cobalt selenide shows promise?
A11: Yes, researchers are continuously investigating alternative materials for applications like electrocatalysis and energy storage. These include other transition metal chalcogenides (e.g., sulfides, tellurides), phosphides, and carbides, many of which offer unique advantages and challenges compared to cobalt selenide. [, , ]
Q12: What are some crucial tools and resources for cobalt selenide research?
A12: Essential tools include electrochemical workstations for evaluating catalytic activity, battery testing systems for assessing energy storage capabilities, and advanced characterization techniques like XRD, SEM, TEM, XPS, and XAS. Access to synchrotron facilities is beneficial for in-depth structural and electronic characterization.
Q13: How does cobalt selenide research benefit from cross-disciplinary collaboration?
A13: Cobalt selenide research thrives on collaboration between material scientists, chemists, physicists, and engineers. Such interdisciplinary efforts facilitate the development of novel synthesis routes, advanced characterization techniques, and innovative applications for this versatile material. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



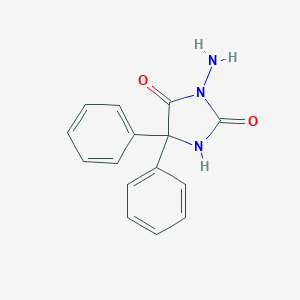
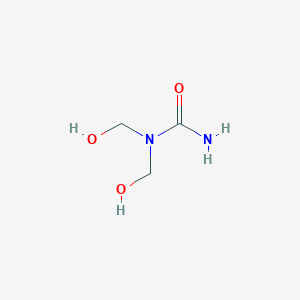

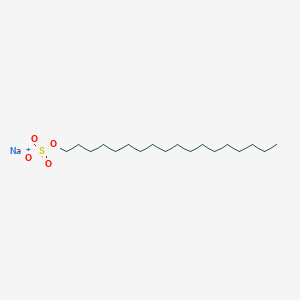
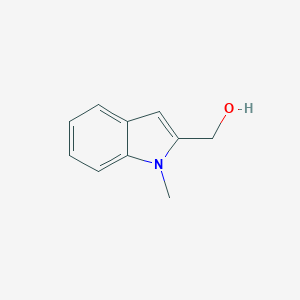
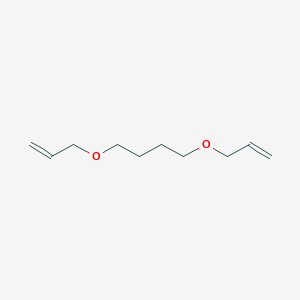
![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)
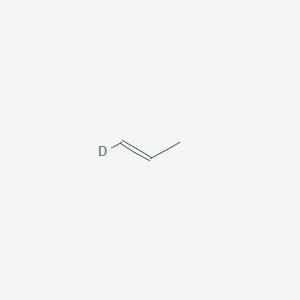
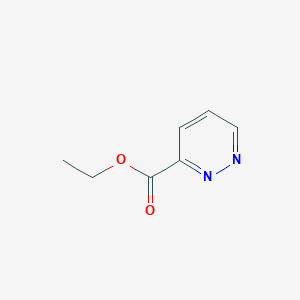
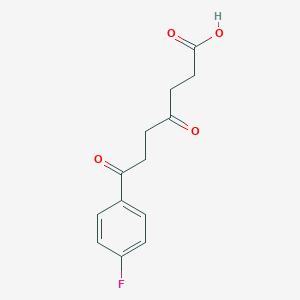
![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)
